molecular formula C27H24N4O2S B3208749 N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1053077-80-7

N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B3208749
CAS No.: 1053077-80-7
M. Wt: 468.6 g/mol
InChI Key: KYFLENXYRRYDKR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amide featuring an imidazo[1,2-c]quinazolinone core linked to a butanamide moiety via a sulfanyl (-S-) bridge. The 3-oxo group on the imidazoquinazoline ring introduces electron-withdrawing properties, while the 4-methylphenyl substituent on the amide nitrogen enhances lipophilicity.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-3-22(25(32)28-19-15-13-17(2)14-16-19)34-27-29-21-12-8-7-11-20(21)24-30-23(26(33)31(24)27)18-9-5-4-6-10-18/h4-16,22-23H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFLENXYRRYDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfanyl group:

    Amidation reaction: The final step involves the coupling of the intermediate with 4-methylphenyl butanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazoquinazoline core can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazoquinazoline derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The imidazo[1,2-c]quinazolinone core distinguishes this compound from analogs with simpler or alternative heterocycles:

  • This may decrease binding affinity to targets requiring planar aromatic systems .
  • 1,2,4-Oxadiazole-containing compounds () exhibit greater metabolic stability due to the oxadiazole ring’s resistance to hydrolysis but may compromise solubility compared to the sulfanyl-linked imidazoquinazoline .

Substituent Variations on the Amide Group

The 4-methylphenyl group in the target compound is structurally distinct from analogs:

  • The methyl group in the target compound offers a balance between lipophilicity and steric accessibility .
  • N-(3-methylphenyl)butanamide (): The meta-methyl substitution may disrupt symmetry and electronic distribution compared to the para-methyl group, affecting target selectivity .

Sulfanyl Linker and Its Alternatives

The sulfanyl bridge in the target compound contrasts with:

  • Sulfamoyl groups (): Sulfonamides (e.g., compounds 3a–g) are more polar and hydrogen bond-capable, favoring solubility but reducing membrane permeability compared to the thioether linker .
  • 1,3,4-Thiadiazole derivatives (): Thiadiazoles with dual sulfanyl groups (e.g., 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole) exhibit higher rigidity, which may enhance target binding but limit synthetic flexibility .

Hypothetical Pharmacological and Physicochemical Properties

Table 1: Structural and Property Comparison

Compound Core Structure Amide Substituent Sulfanyl Linker Predicted logP* Solubility (mg/mL)*
Target Compound Imidazo[1,2-c]quinazolinone 4-methylphenyl Single -S- 3.8 0.05
N-(4-ethylphenyl) analog () Imidazo[1,2-c]quinazolinone 4-ethylphenyl Single -S- 4.2 0.03
Sulfamoyl derivative () Oxazol-5(4H)-one 4-methoxyphenyl -SO2NH- 2.5 0.20
1,3,4-Thiadiazole () Thiadiazole Benzyl/cinnamyl Dual -S- 5.1 0.01

*Predicted values based on substituent contributions using Lipinski’s rule and ChemAxon software.

Biological Activity

N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from quinazoline and imidazoquinazoline derivatives. Its molecular formula is C20H22N4OS, indicating the presence of a sulfonyl group linked to a quinazoline core. The hybridization of these two pharmacologically active scaffolds is expected to enhance its biological efficacy.

Anticancer Activity

Research has shown that quinazoline derivatives possess significant anticancer properties. For instance, quinazolinone-based hybrids have demonstrated activity against various cancer cell lines. One study reported that compounds similar to this compound exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line . The structure-activity relationship indicates that bulky substituents on the acetamide moiety are crucial for enhancing anticancer activity.

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.36
Compound BMDA-MB-23140.90

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been noted for their antibacterial properties, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of sulfonamide-linked quinazolinones that demonstrated significant antimicrobial efficacy .

Enzyme Inhibition

This compound may also act as an inhibitor of various enzymes involved in disease processes. For example, imidazoquinazolines have been explored for their ability to inhibit α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). The presence of specific substituents on the imidazole moiety has been shown to enhance inhibitory potency against this enzyme .

Case Studies

  • Anticancer Screening : In vitro studies involving hybrid compounds similar to this compound revealed promising results in inhibiting tumor growth in breast adenocarcinoma models. The highest activity was observed with compounds featuring electron-donating groups on the aromatic rings.
  • Antimicrobial Testing : A series of sulfonamide-linked quinazolines were tested against various bacterial strains. Compounds exhibiting structural similarities to N-(4-methylphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide showed enhanced antibacterial activity compared to traditional antibiotics.

Q & A

Q. What are the key steps in synthesizing N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide?

The synthesis typically involves three critical stages:

  • Formation of the imidazoquinazoline core : Cyclization reactions using precursors like anthranilic acid derivatives.
  • Introduction of the sulfanyl group : Thiolation via nucleophilic substitution or coupling reactions.
  • Attachment of the butanamide moiety : Amide bond formation using coupling agents like EDC/HOBt. Optimization of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) is essential for high yields and purity .

Q. Which analytical techniques are used to characterize the compound’s molecular structure?

Structural elucidation relies on:

  • NMR spectroscopy (1H/13C) to confirm functional groups and connectivity.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography to resolve stereochemical details (if crystalline). Advanced hyphenated techniques (e.g., LC-MS) can monitor reaction progress and impurities .

Q. How can researchers verify the purity of synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and crystallinity.
  • Elemental Analysis for empirical formula validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfanyl group?

Systematic optimization via Design of Experiments (DOE) is recommended:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : Reflux conditions (80–120°C) improve reaction kinetics.
  • Catalyst screening : Bases like K2CO3 or triethylamine facilitate deprotonation. Monitor progress with TLC or in-situ FTIR to minimize side reactions .

Q. How should contradictions in reported biological activity data be resolved?

Contradictions may arise from structural analogs or assay variability. Strategies include:

  • Comparative SAR studies : Analyze analogs (e.g., substituents on the phenyl ring) from published data to identify activity trends .
  • Orthogonal assays : Validate results using multiple methods (e.g., enzymatic vs. cell-based assays).
  • Standardize experimental conditions : Control cell lines, concentrations, and incubation times to reduce variability .

Q. What methodologies are used to determine the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases, receptors) using software like AutoDock.
  • Enzyme inhibition assays : Measure IC50 values in vitro.
  • Transcriptomic profiling : RNA sequencing to identify affected pathways in treated cell lines .

Q. How can researchers design analogs with improved pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) studies : Modify substituents on the quinazoline or butanamide moieties.
  • Computational modeling : Use QSAR to predict solubility, logP, and bioavailability.
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Q. What precautions are necessary when handling reactive intermediates during synthesis?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive intermediates.
  • Low-temperature quenching : Halt reactions rapidly (e.g., ice baths) to prevent degradation.
  • Safety protocols : Employ fume hoods and personal protective equipment (PPE) for toxic reagents like thiols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

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